molecular formula C11H16BrN3O2S B15355831 1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine

1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine

Cat. No.: B15355831
M. Wt: 334.24 g/mol
InChI Key: VWXKTAKOBJVQJK-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine is a chemical compound that features a bromopyridine moiety linked to a piperazine ring through a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine typically involves the reaction of 5-bromopyridine with a piperazine derivative. One common method includes the use of a methylsulfonyl chloride as a reagent to introduce the methylsulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine is unique due to its combination of a bromopyridine moiety with a piperazine ring and a methylsulfonyl group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in chemical synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C11H16BrN3O2S

Molecular Weight

334.24 g/mol

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C11H16BrN3O2S/c1-18(16,17)15-6-4-14(5-7-15)9-11-3-2-10(12)8-13-11/h2-3,8H,4-7,9H2,1H3

InChI Key

VWXKTAKOBJVQJK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NC=C(C=C2)Br

Origin of Product

United States

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